molecular formula C12H15N B1655798 N,N-diethyl-2-phenylethynamine CAS No. 4231-26-9

N,N-diethyl-2-phenylethynamine

Cat. No.: B1655798
CAS No.: 4231-26-9
M. Wt: 173.25 g/mol
InChI Key: UUQMJSGFWLACFD-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-phenylethynamine is a synthetic phenethylamine derivative supplied for scientific research and development purposes. This compound is part of the broad and pharmacologically significant phenethylamine class, which includes substances known to interact with various neuromodulatory targets in the central nervous system . Specifically, structural analogs, such as other N,N-dialkylphenethylamines, have been investigated for their activity at Trace Amine-Associated Receptor 1 (TAAR1) and various serotonin receptor subtypes . Research into similar compounds indicates that increasing steric bulk at the amino nitrogen, for instance through N,N-diethyl substitution, can significantly influence a molecule's efficacy and potency at these targets . The specific alkyne (ethynamine) moiety in this compound's structure presents a unique chemical handle for further exploration in medicinal chemistry, potentially allowing for the creation of probes or novel derivatives. Researchers value this compound for investigating structure-activity relationships (SAR) to understand how conformational restraint and substituents affect biological activity . All products are strictly for research use only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-phenylethynamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-3-13(4-2)11-10-12-8-6-5-7-9-12/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQMJSGFWLACFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348723
Record name N,N-diethyl-2-phenylethynamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4231-26-9
Record name N,N-diethyl-2-phenylethynamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Significance of the Ethynamine Moiety in Organic Synthesis

The carbon-carbon triple bond is a foundational functional group in organic synthesis, and its reactivity is further diversified by direct substitution with a heteroatom. brad.ac.ukresearchgate.net The ethynamine (B15468757) moiety, also known as an ynamine, is a particularly valuable functional group where a nitrogen atom is directly bonded to an alkyne. brad.ac.uk The synthetic importance of ynamines is largely due to the predictable regioselectivity of their reactions. nih.gov This is a direct consequence of the electronic structure: the lone pair of electrons on the nitrogen atom engages in conjugation with the alkyne, increasing the electron density at the β-carbon (the carbon atom further from the nitrogen). brad.ac.uk This polarization makes the β-position strongly nucleophilic and susceptible to electrophilic functionalization, while the α-carbon can initiate nucleophilic additions or cyclizations via a keteniminium intermediate. brad.ac.uknih.gov

This inherent reactivity, however, is also a source of limitation. Ynamines are characteristically sensitive to hydrolysis. nih.gov Protonation of the electron-rich alkyne creates a reactive keteniminium ion, which is readily trapped by water to form an amide. nih.gov This instability can complicate their preparation and handling, making their use in certain applications, such as intramolecular and stereoselective reactions, challenging. nih.gov

To address this instability while retaining useful reactivity, a related class of compounds called ynamides was developed. brad.ac.uknih.gov Ynamides feature a nitrogen atom attached to the alkyne that also bears an electron-withdrawing group (such as in amides, sulfonamides, or carbamates). brad.ac.uktaylorfrancis.com This modification tempers the electron-donating ability of the nitrogen, resulting in compounds that are significantly more stable and practical to handle than traditional ynamines. brad.ac.uknih.gov Ynamides are often bench-stable and can withstand aqueous work-ups and column chromatography, expanding the accessibility and scope of nitrogen-substituted alkyne chemistry. nih.gov The development of ynamides demonstrates that a balance between stability and reactivity can be achieved, leading to a resurgence in the chemistry of nitrogen-substituted alkynes. nih.gov

Overview of Dialkylaminoalkynes in Chemical Literature

Strategies for Carbon-Nitrogen Bond Formation in Phenylethynamine Systems

The construction of the C-N bond is the cornerstone of ynamine synthesis. This can be achieved through various strategies, including the alkylation of suitable precursors and the direct amination of alkyne frameworks.

Alkylation Approaches with Phenylethynyl Precursors and Diethylamine (B46881)

A classical approach to forming carbon-nitrogen bonds is through nucleophilic substitution reactions. In the context of this compound synthesis, this can be envisioned through the alkylation of a phenylethynyl nucleophile with an electrophilic diethylamine equivalent, or the alkylation of a phenylethynyl amine precursor with an ethylating agent.

One plausible, though less commonly documented, route involves the reaction of a metal phenylacetylide with an electrophile containing the diethylamino group. For instance, lithium phenylacetylide, generated from the deprotonation of phenylacetylene (B144264) with a strong base like n-butyllithium, could theoretically react with a reagent such as 2-chloro-N,N-diethylethanamine. However, the potential for competing elimination reactions and the handling of highly reactive organometallic reagents present significant challenges.

A more conventional alkylation strategy involves the dialkylation of 2-phenylethynamine (B3057851) with an ethyl halide, such as ethyl bromide or ethyl iodide. This reaction would proceed via a standard nucleophilic substitution mechanism, where the primary amine successively displaces the halide from the ethylating agent. This method, however, often suffers from a lack of selectivity, leading to a mixture of mono- and di-alkylated products, as well as the potential for over-alkylation to form a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired tertiary amine.

Direct Amination Routes for Ethynamine (B15468757) Scaffolds

Direct amination, particularly through catalytic hydroamination, represents a more atom-economical approach to the synthesis of ynamines. thieme-connect.com This method involves the addition of an N-H bond of an amine across the carbon-carbon triple bond of an alkyne. thieme-connect.com The intermolecular hydroamination of terminal alkynes like phenylacetylene with secondary amines such as diethylamine can directly yield the corresponding ynamine.

These reactions typically require a catalyst to overcome the high activation energy barrier resulting from the repulsion between the electron-rich amine and the π-system of the alkyne. acs.orgresearchgate.net A variety of metal catalysts, including those based on gold, copper, titanium, and ruthenium, have been developed to facilitate this transformation. researchgate.netmdpi.comrsc.orgnih.gov The reaction proceeds via the formation of an enamine intermediate, which can then be isolated or used in subsequent reactions. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. For instance, a cationic gold(I) complex has been shown to catalyze the hydroamination of phenylacetylene with diethylamine, albeit with a modest yield of 23%. mdpi.com

Synthesis of this compound via Precursor Derivatization

An alternative to direct C-N bond formation at the alkyne is the synthesis of the target molecule from a pre-functionalized precursor, such as a primary or secondary amine that already contains the phenylethynyl moiety.

Utilization of 2-Phenylethynamine in Tertiary Amine Synthesis

Starting from the primary amine, 2-phenylethynamine, this compound can be synthesized through standard methods for tertiary amine formation. One such method is reductive amination. organic-chemistry.org This two-step process would first involve the reaction of 2-phenylethynamine with an aldehyde, such as acetaldehyde, to form an intermediate imine. Subsequent reduction of the imine, typically with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), would yield the secondary amine, N-ethyl-2-phenylethynamine. organic-chemistry.org A second iteration of this reductive amination sequence would then furnish the desired tertiary amine, this compound.

Alternatively, as mentioned in section 2.1.1, direct alkylation of 2-phenylethynamine with two equivalents of an ethyl halide in the presence of a non-nucleophilic base to scavenge the generated acid can also be employed. The success of this method is highly dependent on controlling the reaction to prevent the formation of byproducts.

Catalytic Systems for Selective Amination Reactions

The development of efficient catalytic systems is paramount for the selective synthesis of ynamines. Various transition metals have been shown to be effective in catalyzing the addition of amines to alkynes.

Gold Catalysts: Gold complexes, particularly cationic gold(I) species, are highly effective for the hydroamination of alkynes. mdpi.comfrontiersin.org They activate the alkyne towards nucleophilic attack by the amine. While a reported yield for the gold-catalyzed hydroamination of phenylacetylene with diethylamine is 23%, variations in ligands and reaction conditions could potentially improve this outcome. mdpi.com

Copper Catalysts: Copper catalysts are widely used in C-N bond-forming reactions, including the synthesis of ynamides and related compounds. thieme-connect.comnih.govnih.gov Copper(I) salts, often in combination with a ligand, can catalyze the coupling of haloalkynes with amines or the direct hydroamination of terminal alkynes. rsc.org For instance, a simple and convenient copper-catalyzed hydroamination of arylacetylenes with secondary amines has been developed using CuCN as a precatalyst without any additional ligands. rsc.org

Ruthenium and Platinum Catalysts: Ruthenium and platinum complexes have also demonstrated catalytic activity in hydroamination reactions. researchgate.net Ruthenium-catalyzed hydroamination of phenylacetylene with aniline (B41778) has been shown to proceed with high regioselectivity. researchgate.net Similarly, platinum(II) bromide can catalyze the hydroamination of phenylacetylene, also with high Markovnikov regioselectivity. st-andrews.ac.uk

The table below summarizes various catalytic systems that could be adapted for the synthesis of this compound.

Catalytic Systems for the Synthesis of this compound and Analogues

CatalystAmineAlkyne/PrecursorReaction TypeReported Yield (%)Reference
Cationic Au(I) complexDiethylaminePhenylacetyleneHydroamination23 mdpi.com
CuCNSecondary Amines (general)Arylacetylenes (general)HydroaminationGood to excellent (for enamines) rsc.org
[Ru₃(CO)₁₂]/NH₄PF₆AnilinePhenylacetyleneHydroaminationExcellent researchgate.net
PtBr₂AnilinePhenylacetyleneHydroaminationHigh st-andrews.ac.uk
Ti(NMe₂)₄Primary Amines (general)Terminal Alkynes (general)HydroaminationUp to 94 researchgate.net

Chemo- and Regioselective Considerations in this compound Synthesis

The synthesis of this compound is not without its challenges, particularly concerning selectivity.

Chemoselectivity: In catalytic hydroamination, a key challenge is to prevent side reactions, such as the dimerization or polymerization of the starting alkyne, or the further reaction of the product ynamine. The electron-rich nature of ynamines makes them susceptible to hydrolysis and other electrophilic additions. alfa-chemistry.com The choice of catalyst and reaction conditions is critical to ensure that the desired C-N bond formation occurs preferentially. For instance, in some copper-catalyzed reactions of haloalkynes with diethylamine, the initially formed ynamine was not isolable as it underwent rapid dimerization. Careful tuning of the catalyst system can help to favor the desired product.

Regioselectivity: When an unsymmetrical alkyne like phenylacetylene undergoes hydroamination, two possible regioisomers can be formed: the Markovnikov product, where the nitrogen atom adds to the internal, more substituted carbon of the alkyne, and the anti-Markovnikov product, where the nitrogen adds to the terminal carbon. The synthesis of this compound requires the Markovnikov addition of diethylamine to phenylacetylene.

The regiochemical outcome of hydroamination is highly dependent on the catalyst system employed. acs.orglibretexts.org Early transition metal catalysts, such as those based on titanium and zirconium, often favor the anti-Markovnikov product. researchgate.net In contrast, late transition metals like gold, platinum, and ruthenium typically lead to the Markovnikov product in the hydroamination of arylacetylenes. researchgate.netmdpi.comnih.gov This selectivity is attributed to the electronic stabilization of the vinyl- or alkylmetal intermediate by the adjacent aryl group. nih.gov Therefore, for the synthesis of this compound via direct hydroamination of phenylacetylene, a late transition metal catalyst would be the preferred choice to ensure the correct regiochemistry.

Regioselectivity in the Hydroamination of Phenylacetylene

Catalyst TypeTypical RegioselectivityRationaleReference
Late Transition Metals (Au, Pt, Ru)MarkovnikovElectronic stabilization of the vinyl-metal intermediate by the phenyl group. researchgate.netmdpi.comnih.gov
Early Transition Metals (Ti, Zr)Anti-MarkovnikovSteric factors and the nature of the metal-imido intermediate often favor addition to the less hindered carbon. researchgate.net
Copper CatalystsMarkovnikov (for arylacetylenes)Electronic stabilization similar to other late transition metals. nih.gov

Mechanistic Investigations of N,n Diethyl 2 Phenylethynamine Reactivity

Cycloaddition Chemistry of the Ethynamine (B15468757) Functionality

The ethynamine moiety in N,N-diethyl-2-phenylethynamine is a versatile synthon for the construction of cyclic and heterocyclic systems through cycloaddition reactions. These pericyclic reactions are governed by the principles of orbital symmetry and provide efficient routes to complex molecular architectures.

Studies on [2+2] Cycloaddition Reactions, including Diels-Alder Processes

Ynamines, including this compound, readily participate in [2+2] cycloaddition reactions with various ketenes. nih.gov This reaction is a direct and convenient method for synthesizing 3-aminocyclobutenone derivatives. nih.gov The high reactivity of ynamines towards ketenes can sometimes lead to the formation of allenyl amide byproducts through a stepwise pathway involving an alkylideneoxete intermediate. nih.gov However, the use of ynamides, where the nitrogen nucleophilicity is attenuated by an electron-withdrawing group, can suppress this side reaction and favor the desired [2+2] cycloaddition product. nih.gov

The general scheme for the [2+2] cycloaddition of an ynamine with a ketene (B1206846) is depicted below:

Scheme 1: General representation of a [2+2] cycloaddition reaction between an ynamine and a ketene.

While ynamines are electron-rich dienophiles, their participation in Diels-Alder ([4+2] cycloaddition) reactions is less common compared to their involvement in [2+2] cycloadditions. For a Diels-Alder reaction to occur, the ynamine would need to react with an electron-deficient diene. The reactivity and regioselectivity of such reactions would be governed by the frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the ynamine and the lowest unoccupied molecular orbital (LUMO) of the diene.

Exploration of Other Pericyclic Reactions

Beyond [2+2] cycloadditions, the ethynamine functionality can engage in other types of pericyclic reactions, expanding its synthetic utility.

[3+2] Cycloaddition Reactions: Ynamines are excellent partners in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of [3+2] cycloaddition that forms 1,4-disubstituted triazoles. nih.govacs.org Aromatic ynamines have shown superior reactivity in these "click" reactions compared to terminal alkynes, often requiring lower copper loadings. nih.govacs.org This enhanced reactivity is attributed to the electron-donating nature of the amino group, which activates the alkyne for cycloaddition. nih.gov The general mechanism of the CuAAC reaction is believed to involve the formation of a copper acetylide intermediate. acs.org

Ene Reactions: The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a reactive π-bond (the enophile). wikipedia.org While less common for ynamines, under specific conditions, particularly with highly activated substrates or at elevated temperatures, an ynamine could potentially act as an enophile. wikipedia.org The aromatic ene reaction, where the ene component is part of an aromatic ring, has been reported in a few instances, typically proceeding in low yields. umn.edu

Sigmatropic Rearrangements: Sigmatropic rearrangements involve the intramolecular migration of a sigma bond across a π-system. wikipedia.org While not a direct cycloaddition, these rearrangements can be key steps in cascade reactions initiated by transformations of the ethynamine moiety. For instance, intermediates derived from ynamine reactions could potentially undergo organic-chemistry.orgacs.org- or acs.orgacs.org-sigmatropic rearrangements. nih.govnih.gov The Claisen rearrangement is a well-known example of a acs.orgacs.org-sigmatropic rearrangement. wikipedia.org

Nucleophilic and Electrophilic Activation of this compound

The dual electronic nature of the ethynamine functionality allows for both nucleophilic and electrophilic activation, leading to a wide range of chemical transformations.

The nitrogen lone pair in this compound makes the β-carbon of the alkyne electron-rich and thus nucleophilic. This inherent nucleophilicity allows it to react with various electrophiles. Protonation of the electron-rich alkyne can lead to the formation of reactive keteniminium intermediates. nih.gov These intermediates are susceptible to attack by nucleophiles, such as water, which can lead to hydrolysis and the formation of amides. nih.gov

Conversely, the alkyne can be activated to become electrophilic. For example, in the presence of a Lewis acid or a transition metal catalyst, the π-system of the alkyne can be polarized, making it susceptible to nucleophilic attack. This activation strategy is commonly employed in metal-catalyzed transformations.

Metal-Catalyzed Transformations and Proposed Reaction Pathways involving Ethynamines

Transition metal catalysis has emerged as a powerful tool for unlocking the synthetic potential of ynamines, including this compound. Various metals, particularly gold and palladium, have been shown to catalyze a diverse array of transformations.

Gold-Catalyzed Transformations: Gold catalysts, particularly gold(I) complexes, are highly effective in activating the alkyne moiety of ynamides towards nucleophilic attack. mdpi.comnih.gov The proposed mechanism often involves the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity. mdpi.com This activation can lead to intramolecular cyclization reactions, such as the synthesis of 2-amino-indenes from ynamides. nih.gov A plausible reaction pathway for such transformations involves the activation of the ynamide, followed by a nih.govnih.gov-hydride shift from a highly reactive, in situ generated keteniminium ion, and subsequent cyclization. nih.gov Gold-catalyzed oxidative cyclization/Mannich-type addition cascade reactions of ynamides have also been developed, proceeding through an α-oxo gold carbene intermediate. acs.org

Palladium-Catalyzed Transformations: Palladium catalysts are widely used for cross-coupling reactions involving amines and various organic electrophiles. nih.govresearchgate.net The Buchwald-Hartwig amination, for instance, is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.gov While typically applied to aryl halides, this methodology has been extended to alkenyl bromides to synthesize enamines and imines. nih.gov Palladium-catalyzed cascade cyclizations of ynamides have also been reported, leading to the formation of complex azabicycles. researchgate.net

Below is a table summarizing some metal-catalyzed reactions involving ynamine derivatives:

CatalystReaction TypeSubstrateProduct
Gold(I)Intramolecular HydroalkylationYnamide2-Amino-indene
Gold(I)Oxidative Cyclization/Mannich AdditionYnamideFunctionalized Fluorene
Palladium(0)Cross-CouplingSecondary Amine + Alkenyl BromideEnamine
Palladium(0)Cascade CyclizationBromoenynamideAzabicycle
Copper(I)[3+2] CycloadditionYnamine + Azide1,4-Triazole

Analysis of Reactive Intermediates Derived from Analogous Amine Systems

The reactions of this compound and related ynamines often proceed through highly reactive, transient intermediates. allen.in Understanding the nature and reactivity of these intermediates is key to elucidating reaction mechanisms and controlling product outcomes.

Keteniminium Ions: As mentioned previously, protonation or Lewis acid activation of an ynamine can generate a keteniminium ion. nih.gov This intermediate is a powerful electrophile and can react with a variety of nucleophiles. The formation of keteniminium ions is a key step in the hydrolysis of ynamines to amides. nih.gov

Ketene Aminals: The addition of a secondary amine to an ynamide can lead to the formation of a ketene aminal, also known as an ethene-1,1-diamine. organic-chemistry.org This hydroamination reaction can be catalyzed by nickel(II) triflate. organic-chemistry.org Ketene aminals are versatile synthetic intermediates. researchgate.net

Zwitterionic Intermediates: In some cycloaddition reactions, particularly those involving ketenes, a stepwise mechanism involving a zwitterionic intermediate may be operative. nih.gov The stability of this intermediate can influence the reaction pathway and the formation of byproducts.

Vinyl Cations: While less common, under strongly acidic conditions or with specific electrophiles, the protonation of an ynamine could potentially lead to the formation of a vinyl cation intermediate. These are highly reactive species and would readily undergo further transformations.

Dealkylation and Dehydrogenation Reactivity of Related Diethylamine (B46881) Derivatives

While the primary focus is on the reactivity of the ethynamine functionality, side reactions involving the diethylamino group can also occur under certain conditions.

Dealkylation: N-dealkylation, the removal of an alkyl group from an amine, is a known chemical transformation that can occur through various methods, including chemical, catalytic, and photochemical approaches. nih.govnih.govrug.nl For tertiary amines, reaction with reagents like cyanogen (B1215507) bromide or chloroformates can lead to dealkylation. nih.gov Oxidative N-dealkylation can also be achieved using non-heme manganese catalysts in the presence of oxidants. mdpi.com In the context of this compound, harsh reaction conditions or the presence of strong oxidizing agents could potentially lead to the cleavage of one or both ethyl groups.

Dehydrogenation: The dehydrogenation of amines to form enamines or imines is another possible transformation. youtube.com This reaction can be catalyzed by various transition metal complexes, including those of ruthenium and iridium. nih.govacs.orgmarquette.edu For tertiary amines, dehydrogenation can lead to the formation of enamines. acs.org The mechanism of these reactions can involve the oxidative addition of a C-H or N-H bond to the metal center. acs.orghawaii.edu For this compound, dehydrogenation of the diethylamino group could potentially occur under catalytic conditions, leading to the formation of an enamine moiety.

N,n Diethyl 2 Phenylethynamine As a Versatile Building Block in Organic Synthesis

Scaffold for the Construction of Substituted Phenethylamines

Precursor for the Development of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active molecules. The ynamine functionality, characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, can participate in various cycloaddition and cyclization reactions to form heterocyclic rings. For instance, ynamines are known to react with azides, nitrones, and other 1,3-dipoles in [3+2] cycloaddition reactions to produce five-membered heterocycles. Additionally, they can undergo transition metal-catalyzed reactions to form more complex heterocyclic systems. Despite this potential, specific examples of N,N-diethyl-2-phenylethynamine being utilized as a precursor for the synthesis of such compounds are not described in the current body of scientific literature.

Applications in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of structurally diverse small molecules for high-throughput screening and drug discovery. A versatile building block with multiple points of diversification is a key component in DOS. The phenyl ring, the alkyne, and the diethylamino group of this compound could theoretically serve as handles for introducing molecular diversity. For example, the alkyne could be functionalized through Sonogashira coupling or click chemistry, while the phenyl ring could be modified via electrophilic aromatic substitution. However, there is no specific documentation of this compound being incorporated into DOS or combinatorial library synthesis efforts.

Integration into Functionalized Organic Materials and Scaffolds

The unique electronic and structural properties of the phenylethynyl group make it an attractive component for the design of functional organic materials, such as conductive polymers, organic light-emitting diodes (OLEDs), and molecular wires. The incorporation of an N,N-diethylamino group could further modulate the electronic properties of such materials. While the synthesis of polymers and functional materials from related phenylacetylene (B144264) derivatives is an active area of research, the specific use of this compound as a monomer or building block for such applications has not been reported.

Advanced Spectroscopic and Structural Characterization of N,n Diethyl 2 Phenylethynamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No experimental ¹H or ¹³C NMR data for N,N-diethyl-2-phenylethynamine has been found.

For a comprehensive structural assignment, one would expect the ¹H NMR spectrum to show characteristic signals for the protons of the diethylamino group and the phenyl group. The chemical shifts and coupling patterns of the methylene (B1212753) protons adjacent to the nitrogen and the aromatic protons would be of key interest.

In the ¹³C NMR spectrum, the most notable feature would be the appearance of signals for the two sp-hybridized carbons of the ethynyl (B1212043) group (C≡C). These would typically appear in a distinct region of the spectrum, providing definitive evidence for the alkyne functionality. The chemical shifts of the carbons in the diethylamino and phenyl groups would also be crucial for a complete assignment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Specific Infrared (IR) and Raman spectra for this compound are not available.

Theoretically, the most significant feature in the vibrational spectra of this compound would be the stretching vibration of the carbon-carbon triple bond (νC≡C). This vibration typically appears in the region of 2100-2260 cm⁻¹ in the IR and Raman spectra. The intensity of this band can vary depending on the symmetry of the molecule. The spectra would also be expected to show characteristic bands for the C-H stretching of the aromatic and alkyl groups, as well as C-N stretching vibrations.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Studies

There is no high-resolution mass spectrometry data available for this compound.

High-resolution mass spectrometry would be essential to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines, which would likely result in the loss of an ethyl radical. Cleavage of the bond between the ethynyl group and the diethylamino group could also be a significant fragmentation pathway.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

No data on the electronic absorption (UV-Vis) or emission (fluorescence) spectroscopy of this compound could be located.

The electronic spectrum would be dictated by the chromophores present in the molecule, namely the phenyl group and the phenylethynyl system. The conjugation between the phenyl ring and the carbon-carbon triple bond would be expected to influence the wavelength of maximum absorption (λmax) compared to benzene (B151609) itself.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

There are no published X-ray crystal structures for this compound.

Should a suitable crystal be grown, X-ray crystallography would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. It would also reveal details about any intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the crystal packing.

Computational Chemistry and Theoretical Investigations of N,n Diethyl 2 Phenylethynamine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For N,N-diethyl-2-phenylethynamine, DFT calculations can provide insights into the distribution of electron density, the energies of molecular orbitals, and the nature of the chemical bonds. The presence of the nitrogen atom directly attached to the alkyne moiety significantly influences the electronic properties of the triple bond, making ynamides like this compound unique in their reactivity.

DFT studies on related ynamide systems have shown that the nitrogen atom's lone pair of electrons delocalizes into the alkyne, increasing the electron density of the triple bond and making it more nucleophilic than in typical alkynes. This electronic feature is central to the characteristic reactions of ynamides.

Key parameters that can be calculated using DFT to understand the reactivity of this compound include:

Calculated Parameter Significance for this compound
Highest Occupied Molecular Orbital (HOMO) Energy Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity at the alkyne.
Lowest Unoccupied Molecular Orbital (LUMO) Energy Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater electrophilicity at certain sites.
HOMO-LUMO Gap A smaller energy gap generally correlates with higher reactivity.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Natural Bond Orbital (NBO) Analysis Provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.

While specific DFT data for this compound is not extensively available in the public domain, the principles derived from studies of other ynamides are applicable.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can be employed to explore its conformational landscape. This involves identifying the most stable conformations (low-energy states) and the energy barriers between them.

The conformational flexibility of the diethylamino and phenyl groups can influence the molecule's reactivity and its interactions with other molecules. MD simulations can provide a detailed picture of the accessible conformations in different environments, such as in the gas phase or in various solvents.

A typical MD simulation of this compound would involve:

System Setup: Defining the initial coordinates of the atoms and the simulation box (if in a solvent).

Force Field Selection: Choosing a suitable force field that accurately describes the interatomic and intramolecular forces.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a specified period.

Trajectory Analysis: Analyzing the resulting trajectory to identify stable conformations, calculate population distributions of different conformers, and understand the dynamics of conformational changes.

While specific MD simulation results for this compound are not readily found in published literature, studies on similar molecules, such as N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides, have demonstrated the utility of computational methods in understanding their conformational preferences.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, this involves mapping out the potential energy surface for its various reactions, locating the transition states, and calculating the activation energies. This information is crucial for understanding the kinetics and thermodynamics of its chemical transformations.

Ynamides are known to participate in a variety of reactions, including cycloadditions, rearrangements, and reactions with electrophiles and nucleophiles. Computational modeling can help to:

Elucidate the stepwise or concerted nature of a reaction mechanism.

Identify key intermediates and transition states.

Predict the regioselectivity and stereoselectivity of reactions.

Understand the role of catalysts in facilitating specific reaction pathways.

For instance, in a hypothetical reaction of this compound, computational methods could be used to model the approach of a reactant, the breaking and forming of bonds, and the energetics of the entire process. The structures of transition states, which are critical points on the reaction pathway, can be optimized, and their energies calculated to determine the reaction barrier.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT and ab initio methods, can be used to predict various spectroscopic properties of this compound. These predictions are valuable for interpreting experimental spectra and for the structural elucidation of reaction products.

Predicted spectroscopic data for this compound would include:

Spectroscopic Technique Predicted Properties Significance
Infrared (IR) Spectroscopy Vibrational frequencies and intensities.Helps in identifying functional groups and confirming the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts (¹H and ¹³C) and coupling constants.Provides detailed information about the connectivity and chemical environment of atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy Electronic transition energies and oscillator strengths.Gives insights into the electronic structure and conjugation within the molecule.

While experimental NMR data for the related compound N,N-diethylphenethylamine is available, detailed quantum chemical predictions for this compound are not widely published. However, the methodology for such predictions is well-established.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) analysis is a computational approach that aims to correlate the chemical structure of a series of compounds with their reactivity. For a class of compounds like substituted phenylethynamines, a QSRR model could be developed to predict the reactivity of new derivatives based on calculated molecular descriptors.

The development of a QSRR model for this compound and its analogs would typically involve:

Data Set Compilation: Gathering a set of structurally related compounds with experimentally measured reactivity data.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound. These can include electronic, steric, and topological descriptors.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed reactivity.

Model Validation: Testing the predictive power of the model on an independent set of compounds.

While specific QSRR studies focusing on this compound are not prominent in the literature, research on the structure-activity relationships of broader classes of phenethylamine (B48288) derivatives has been conducted, providing a foundation for such an analysis. These studies highlight how variations in substituents on the phenyl ring and the amine can influence biological activity, a concept that is central to QSRR.

Emerging Research Avenues and Future Perspectives for N,n Diethyl 2 Phenylethynamine

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For a molecule like N,N-diethyl-2-phenylethynamine, future research is expected to focus on developing sustainable synthetic protocols that move away from traditional methods, which may involve harsh reagents or produce significant waste.

One promising area is the adoption of catalytic C-N bond formation strategies. The use of metal nanoparticles as heterogeneous catalysts is an effective, atom-economical approach for creating C-N bonds through C-H activation. nih.gov This method avoids the need for pre-functionalized substrates, thereby reducing the number of synthetic steps and associated waste. nih.gov Another sustainable approach is the use of catalytic hydrogen transfer reactions, which can form C-N bonds from alcohols and various nitrogen sources, producing only hydrogen as a byproduct. longdom.org

The choice of solvent is another critical aspect of green synthesis. Research into the use of greener solvents, such as bio-based solvents, ionic liquids, or even water, is crucial for reducing the environmental impact of chemical processes. researchgate.netmdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption.

Future research in this area will likely focus on optimizing these green methodologies for the synthesis of this compound and its derivatives. This will involve the screening of various catalysts, solvents, and reaction conditions to achieve high yields and selectivity while adhering to the principles of sustainable chemistry.

Table 1: Potential Green Synthetic Approaches for this compound

ApproachCatalyst/ReagentSolventAdvantages
Catalytic C-H AminationMetal Nanoparticles (e.g., Co, Cu, Fe)Green Solvents (e.g., 2-MeTHF, CPME)Atom economy, reduced waste, catalyst recyclability
Hydrogen Transfer CatalysisRuthenium or Iridium ComplexesAlcoholsAtom economy, produces only H2 as byproduct
Microwave-Assisted SynthesisVariousSolvent-free or Green SolventsReduced reaction times, lower energy consumption
Electrochemical SynthesisAvoids chemical oxidants/reductants, high selectivity

Exploration of Novel Catalytic Systems for Ethynamine (B15468757) Transformations

The high reactivity of the ynamine functional group makes this compound a versatile building block for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. A key area of future research will be the exploration of novel catalytic systems to control and expand the range of transformations possible with this compound.

Transition metal catalysis has been instrumental in advancing the chemistry of ynamides (N-acylated ynamines), and similar principles can be applied to ynamines. williams.edu Cycloaddition reactions, in particular, represent a powerful tool for constructing cyclic structures. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be applied to ynamines with greater efficiency and under milder conditions than with terminal alkynes. acs.orgburleylabs.co.uk Mechanistic studies have shown that the choice of copper catalyst and the electronic properties of the ynamine can significantly influence the reaction kinetics. acs.orgburleylabs.co.uk

Beyond cycloadditions, transition metal catalysts can be employed for a variety of other transformations, including hydroamination, hydroarylation, and cycloisomerization reactions. The development of new catalysts with tailored ligands will be crucial for achieving high levels of regio- and stereoselectivity in these reactions. Furthermore, the combination of enamine catalysis with transition metal catalysis presents a powerful strategy for novel chemical transformations. acs.org

Future investigations will likely focus on expanding the scope of catalytic reactions involving this compound and exploring the mechanistic details of these transformations to enable rational catalyst design.

Table 2: Potential Catalytic Transformations for this compound

Reaction TypeCatalyst SystemPotential Products
[3+2] CycloadditionCopper(I) or Ruthenium(II) complexesTriazoles, Pyrroles, Imidazoles
[4+2] CycloadditionNickel(0) or Gold(I) complexesDihydropyridines, Tetrahydroisoquinolines
Hydroamination/HydroarylationRhodium(I) or Palladium(0) complexesEnamines, Substituted anilines
CycloisomerizationPlatinum(II) or Gold(I) complexesFused heterocyclic systems

Design and Synthesis of Advanced Functional Materials Incorporating this compound Moieties

The incorporation of this compound into polymeric structures opens up possibilities for the creation of advanced functional materials with unique electronic, optical, and sensory properties. The combination of the phenylacetylene (B144264) backbone, known for its conductivity and optical activity, with the electron-donating N,N-diethylamino group can lead to materials with tailored characteristics.

The electropolymerization of aniline-ethynyl derivatives has been shown to produce thin films with interesting redox and spectral properties. nih.gov By analogy, polymers derived from this compound could exhibit enhanced conductivity and be suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The solubility of such polymers, often a challenge in materials processing, could be improved by the presence of the diethylamino groups. rsc.org

Furthermore, the nitrogen atom in the polymer chain could act as a sensitive site for the detection of analytes, making these materials promising candidates for chemical sensors. The interaction of the polymer with moisture or ammonia, for example, could lead to a measurable change in its electrical properties. rsc.org The synthesis of novel polyimides and other high-performance polymers incorporating this moiety could also lead to materials with low dielectric constants and low water absorption, which are desirable properties for microelectronics. nih.gov

Future work in this area will involve the synthesis and characterization of polymers containing this compound units and a thorough investigation of their material properties to assess their potential in various technological applications.

Table 3: Potential Properties and Applications of Polymers Incorporating this compound

Polymer TypePotential PropertiesPotential Applications
Poly(this compound)Electrical conductivity, Photoluminescence, Good solubilityOrganic electronics (OLEDs, OFETs), Chemical sensors
Copolymers with other monomersTunable bandgap, Enhanced thermal stabilityPhotovoltaics, High-performance plastics
Polyimides with ethynamine moietiesLow dielectric constant, Low water absorptionMicroelectronics, Aerospace materials

Potential Interdisciplinary Applications in Chemical Biology and Materials Science through Structural Analogues

The structural features of this compound suggest a wide range of potential applications at the interface of chemistry, biology, and materials science. By examining the applications of its structural analogues, we can infer promising future directions for this compound.

In the realm of chemical biology, the ynamine group is a powerful tool for bioconjugation via "click chemistry". nih.gov Ynamines exhibit superior reactivity in copper-catalyzed azide-alkyne cycloadditions compared to traditional alkynes, allowing for reactions to proceed with lower, less toxic concentrations of the copper catalyst. acs.orgnih.gov This makes this compound an excellent candidate for the development of molecular probes for bioimaging. nih.govnih.govrsc.orgresearchgate.net By attaching a fluorophore to the this compound core, researchers could create probes that can be "clicked" onto biomolecules of interest for visualization within living cells.

The phenethylamine (B48288) scaffold is a common motif in many biologically active compounds, including pharmaceuticals and neurotransmitters. mdpi.com Structural analogues of phenethylamine are known to have a wide range of pharmacological activities. nih.gov This suggests that derivatives of this compound could be explored in drug discovery programs as potential new therapeutic agents.

In materials science, the ability to functionalize polymers and surfaces with this compound via click chemistry opens up possibilities for creating smart materials with tailored properties. For example, surfaces could be modified to enhance biocompatibility or to create sensors for specific analytes. The development of self-healing polymers and other advanced materials could also benefit from the versatile reactivity of this compound.

Table 4: Potential Interdisciplinary Applications Based on Structural Analogues

FieldApplicationRationale based on Structural Analogues
Chemical BiologyBioconjugation and BioimagingYnamines are highly reactive in bioorthogonal click chemistry.
Drug DiscoveryDevelopment of new therapeutic agentsThe phenethylamine core is a common pharmacophore.
Materials ScienceSurface modification and smart materialsThe ethynyl (B1212043) group allows for facile functionalization via click chemistry.
NanotechnologyFunctionalization of nanoparticlesThe ynamine moiety can be used to attach targeting ligands or imaging agents.

Q & A

Q. What are the validated synthetic routes for N,N-diethyl-2-phenylethynamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves reductive amination of 2-phenylethynamine with acetaldehyde derivatives. For example, using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane at 0–25°C can yield the target compound. Optimize solvent polarity (e.g., THF vs. DCM) and stoichiometric ratios (e.g., excess diethylamine) to suppress side reactions like over-alkylation. Monitor progress via thin-layer chromatography (TLC) with ninhydrin staining . Post-synthesis, purify using flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm).

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Compare 1^1H NMR signals of the ethynamine backbone (e.g., δ 2.5–3.0 ppm for N-CH2_2- groups) with literature data for structural analogs like N,N-dimethylphenethylamine . Use 13^{13}C NMR to resolve diethyl vs. dimethyl substitution (e.g., δ 45–50 ppm for N-CH2_2-CH3_3).
  • IR : Identify amine N-H stretches (~3300 cm1^{-1}) and alkyne C≡C stretches (~2100 cm1^{-1}).
  • MS : Electrospray ionization (ESI-MS) in positive ion mode can confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 203.2) and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how are they experimentally determined?

  • Methodological Answer :
  • LogP : Measure via shake-flask method using octanol/water partitioning. Alternatively, use reversed-phase HPLC retention times correlated with known standards .
  • Solubility : Perform saturation solubility tests in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). For low solubility, employ sonication or co-solvents (e.g., PEG-400) .
  • Thermodynamic Data : Cross-validate melting/boiling points with differential scanning calorimetry (DSC) and NIST Chemistry WebBook entries for analogous compounds .

Advanced Research Questions

Q. How does the diethyl substitution in this compound influence its reactivity compared to dimethyl analogs in catalytic hydrogenation?

  • Methodological Answer : The bulkier diethyl groups may sterically hinder catalytic sites. Design experiments using Pd/C or Raney Ni under H2_2 (1–3 atm) to compare hydrogenation rates with N,N-dimethyl analogs. Monitor via gas chromatography (GC) or 1^1H NMR for alkane product formation. Computational modeling (e.g., DFT) can predict transition-state energies and steric effects .

Q. What analytical strategies resolve contradictions in reported pKa values for tertiary amine derivatives like this compound?

  • Methodological Answer : Use potentiometric titration in aqueous and non-aqueous media (e.g., acetonitrile) to account for solvent effects. Cross-validate with UV-Vis spectroscopy (pH-dependent absorbance shifts) and computational tools (e.g., ACD/Labs pKa module). Address discrepancies by standardizing ionic strength (e.g., 0.15 M KCl) and temperature (25°C) .

Q. How can researchers investigate the metabolic stability of this compound in hepatic microsomal assays?

  • Methodological Answer : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH cofactor at 37°C. Terminate reactions at intervals (0–60 min) with ice-cold acetonitrile. Quantify parent compound depletion via LC-MS/MS (MRM mode). Compare half-life (t1/2_{1/2}) with control compounds (e.g., verapamil). Identify metabolites using high-resolution MS (HRMS) and MS/MS fragmentation .

Q. What methodologies identify degradation products of this compound under accelerated stability conditions?

  • Methodological Answer : Expose the compound to stress conditions:
  • Acidic/Base Hydrolysis : 0.1 M HCl/NaOH at 60°C for 24 h.
  • Oxidative Stress : 3% H2_2O2_2 at 40°C.
  • Photolysis : UV light (ICH Q1B guidelines).
    Analyze degradation products via UPLC-QTOF-MS with MassHunter software. Propose structures based on accurate mass (±5 ppm) and fragment ion matching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.